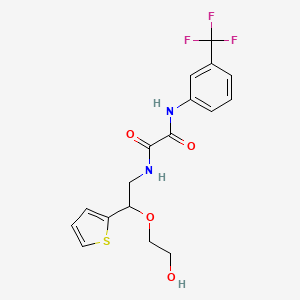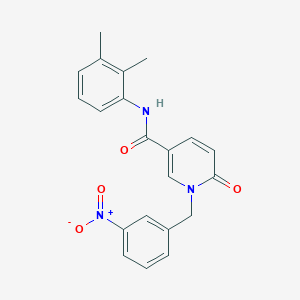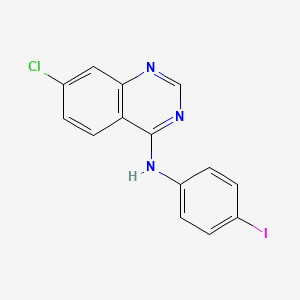
7-クロロ-N-(4-ヨードフェニル)キナゾリン-4-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-N-(4-iodophenyl)quinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and pharmacological properties. This particular compound features a quinazoline core with a chlorine atom at the 7th position and an iodine-substituted phenyl group at the N-position.
科学的研究の応用
7-chloro-N-(4-iodophenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
Target of Action
The primary targets of 7-chloro-N-(4-iodophenyl)quinazolin-4-amine are bacterial cells, particularly Pseudomonas aeruginosa . This compound has been found to inhibit biofilm formation in P. aeruginosa, which is regulated by the quorum sensing system .
Mode of Action
7-chloro-N-(4-iodophenyl)quinazolin-4-amine interacts with its targets by inhibiting biofilm formation at sub-minimum inhibitory concentrations (sub-MICs) . It decreases cell surface hydrophobicity, compromising bacterial cell adhesion . Additionally, it curtails the production of exopolysaccharides, which constitute the major component of the matrix binding biofilm components together . It also impedes Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Biochemical Pathways
The compound affects the quorum sensing system, a key biochemical pathway in Pseudomonas aeruginosa . This system regulates biofilm formation, and by inhibiting it, the compound disrupts the bacteria’s ability to form biofilms . This results in a decrease in virulence factors such as cell surface hydrophobicity and exopolysaccharide production .
Result of Action
The result of the action of 7-chloro-N-(4-iodophenyl)quinazolin-4-amine is the inhibition of biofilm formation in Pseudomonas aeruginosa . This leads to a decrease in the bacteria’s virulence factors and pathogenicity .
生化学分析
Biochemical Properties
7-chloro-N-(4-iodophenyl)quinazolin-4-amine, as a quinazolinone derivative, is expected to interact with various enzymes, proteins, and other biomolecules. Quinazolinones have been found to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, and anti-inflammatory effects . The specific interactions of 7-chloro-N-(4-iodophenyl)quinazolin-4-amine with biomolecules would need to be determined through further experimental studies.
Cellular Effects
Quinazolinone derivatives have been reported to have broad-spectrum antimicrobial activity and a safe profile on human cell lines
Molecular Mechanism
Quinazolinones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Quinazolinones are known to interact with various enzymes and cofactors
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(4-iodophenyl)quinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroanthranilic acid and 4-iodoaniline.
Condensation Reaction: 4-chloroanthranilic acid undergoes a condensation reaction with 4-iodoaniline in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to form the quinazoline core.
Cyclization: The intermediate product is then cyclized under reflux conditions to yield 7-chloro-N-(4-iodophenyl)quinazolin-4-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
7-chloro-N-(4-iodophenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) in organic solvents.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities.
類似化合物との比較
Similar Compounds
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.
Erlotinib: Another EGFR inhibitor with similar applications.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Uniqueness
7-chloro-N-(4-iodophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and selectivity towards certain molecular targets. This makes it a valuable compound for drug discovery and development.
特性
IUPAC Name |
7-chloro-N-(4-iodophenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClIN3/c15-9-1-6-12-13(7-9)17-8-18-14(12)19-11-4-2-10(16)3-5-11/h1-8H,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVVPGKGCDHOED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC3=C2C=CC(=C3)Cl)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClIN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
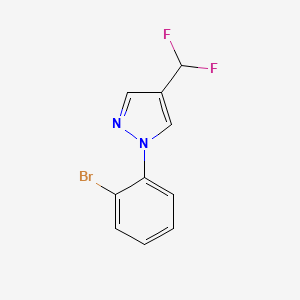
![[3-Chloro-5-(2-methoxyethoxy)phenyl]boronic acid](/img/structure/B2366010.png)
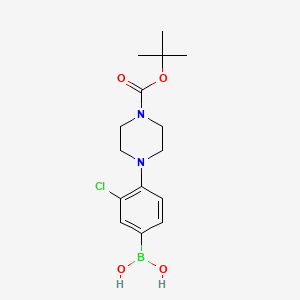
![N-(3-(1H-pyrrol-1-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2366012.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-2,2-dimethylpropanamide](/img/structure/B2366013.png)
![3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2366017.png)

![(6-P-Tolyl-imidazo[2,1-B]thiazol-3-YL)-acetic acid](/img/structure/B2366022.png)
![2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2366024.png)
![3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B2366025.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2366027.png)
